schizostatin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
schizostatin E is a novel squalene synthase inhibitor produced by the mushroom Schizophyllum commune. It has garnered significant attention due to its potent inhibitory effects on squalene synthase, an enzyme crucial in the biosynthesis of sterols, including cholesterol . This compound has shown promise in various scientific research applications, particularly in the fields of medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of schizostatin involves a highly regio- and stereoselective coupling reaction of an allylic bromide with an organocopper reagent to acetylenedicarboxylate . The Z-isomer of schizostatin was also synthesized using the stereoselective syn-addition of an organocopper reagent to acetylenedicarboxylate .
Industrial Production Methods: schizostatin E is produced industrially through microbial fermentation. The mycelia of Schizophyllum commune SANK 17785 are inoculated into a seed medium containing yeast extract and fresh potato. The seed culture is incubated, followed by transfer to larger fermentation vessels. The production of schizostatin begins around day 2 of fermentation .
Chemical Reactions Analysis
Types of Reactions: schizostatin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
schizostatin E has a wide range of scientific research applications:
Mechanism of Action
schizostatin E exerts its effects by competitively inhibiting squalene synthase, an enzyme involved in the conversion of farnesyl pyrophosphate to squalene . This inhibition disrupts the biosynthesis of sterols, including cholesterol, thereby reducing cholesterol levels in the body . The molecular targets and pathways involved include the isoprenoid pathway and the sterol biosynthesis pathway .
Comparison with Similar Compounds
Squalestatins/Zaragozic Acids: These compounds are also potent squalene synthase inhibitors and have similar cholesterol-lowering effects.
Lipophilic 1,1-Bisphosphonates: These compounds inhibit squalene synthase and are orally active cholesterol-lowering agents.
Uniqueness of schizostatin E: this compound is unique due to its specific origin from the mushroom Schizophyllum commune and its distinct chemical structure, which includes a trans-dicarboxylic acid moiety . This structural uniqueness contributes to its potent and selective inhibition of squalene synthase .
Properties
Molecular Formula |
C20H30O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(E)-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]but-2-enedioic acid |
InChI |
InChI=1S/C20H30O4/c1-15(2)8-5-9-16(3)10-6-11-17(4)12-7-13-18(20(23)24)14-19(21)22/h8,10,12,14H,5-7,9,11,13H2,1-4H3,(H,21,22)(H,23,24)/b16-10+,17-12+,18-14+ |
InChI Key |
XNZYMBLMYICBGE-ABTLALLYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\C(=O)O)/C(=O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C(=O)O)C)C)C |
Synonyms |
schizostatin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.